molecular formula C17H22ClN3O4 B2798469 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride CAS No. 474647-90-0

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride

Cat. No. B2798469
CAS RN: 474647-90-0
M. Wt: 367.83
InChI Key: FJUYNDRQUJEPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride is a useful research compound. Its molecular formula is C17H22ClN3O4 and its molecular weight is 367.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Green Synthesis Approaches : Research into environmentally friendly synthesis methods for related compounds highlights the development of potential analgesic and antipyretic agents through green chemistry approaches. These methods emphasize the importance of sustainable and less harmful chemical processes in the drug development pipeline (Reddy, Dubey, & Ramana Reddy, 2014).

  • Structural and Molecular Interactions : Studies on the structural aspects of certain amide-containing derivatives reveal how molecular interactions, such as π-philic interactions, can influence the formation of solvates and cocrystals. This understanding is critical for designing compounds with desired physical and chemical properties (Karmakar, Sarma, & Baruah, 2007).

Potential Therapeutic Activities

  • Anticonvulsant Properties : Research on acetamide derivatives of phthalimide and its analogs shows promising anticonvulsant properties. These findings suggest the potential for developing new therapeutic agents for the treatment of seizures (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).

  • Antifungal Agents : The identification of morpholin-3-yl-acetamide derivatives as fungicidal agents against Candida and Aspergillus species highlights the potential application of these compounds in addressing fungal infections. This suggests the versatility of related compounds in antimicrobial applications (Bardiot et al., 2015).

Molecular Docking and Drug Development

  • Molecular Docking Studies : The application of molecular docking to evaluate the binding affinity of compounds toward human serum albumin (HSA) provides valuable insights into their potential efficacy and mechanism of action as anti-inflammatory agents. This approach is critical for screening and optimizing drug candidates in the early stages of development (Nikalje, Hirani, & Nawle, 2015).

  • Radioligand Development : The discovery and characterization of a novel pyridopyrimidin-4-one derivative as a radioligand for the vasopressin V1B receptor underscore the utility of such compounds in developing diagnostic and therapeutic tools, especially for monitoring receptor occupancy and aiding in drug discovery efforts (Koga et al., 2016).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4.ClH/c21-15(18-6-3-7-19-8-10-24-11-9-19)12-20-16(22)13-4-1-2-5-14(13)17(20)23;/h1-2,4-5H,3,6-12H2,(H,18,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUYNDRQUJEPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.